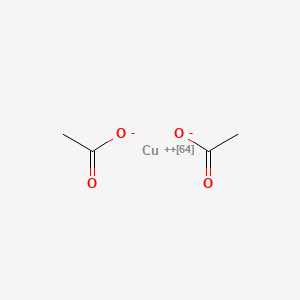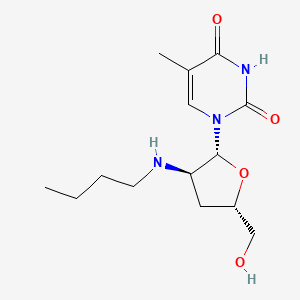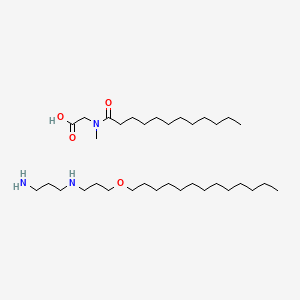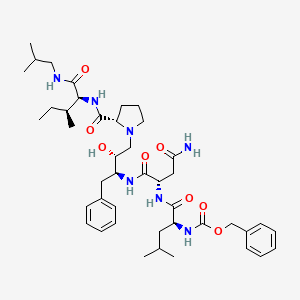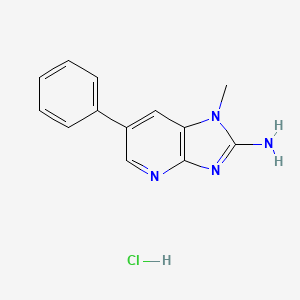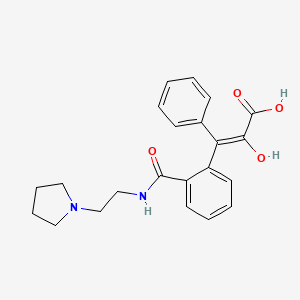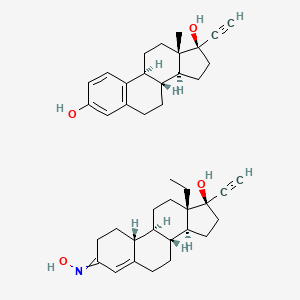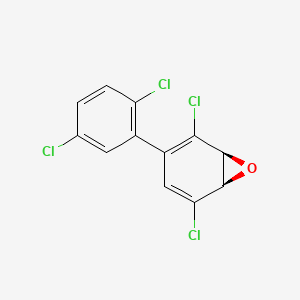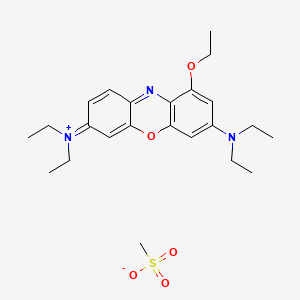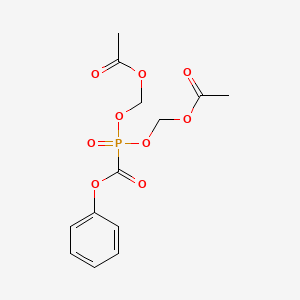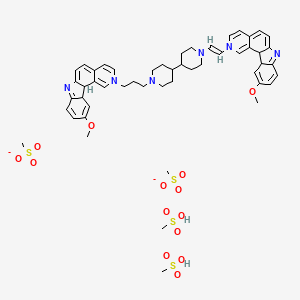
7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1'-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4'-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[4,3-c]carbazolium core, which is further modified with methoxy groups and bipiperidinyl linkages, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate involves multiple steps, including the formation of the pyrido[4,3-c]carbazolium core and subsequent functionalization with methoxy groups and bipiperidinyl linkages. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Applications De Recherche Scientifique
7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as DNA and proteins. The pyrido[4,3-c]carbazolium core allows it to intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This property is particularly useful in cancer research, where the compound can be used to target and kill cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrido[4,3-c]carbazolium derivatives, such as:
- 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium
- 7H-Pyrido(4,3-c)carbazole, 10-methoxy-
These compounds share the pyrido[4,3-c]carbazolium core but differ in their functional groups and linkages, which can affect their chemical properties and applications. The unique combination of methoxy groups and bipiperidinyl linkages in 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate makes it particularly interesting for research and industrial applications.
Propriétés
Numéro CAS |
113794-16-4 |
|---|---|
Formule moléculaire |
C51H66N6O14S4-2 |
Poids moléculaire |
1115.4 g/mol |
Nom IUPAC |
methanesulfonate;methanesulfonic acid;10-methoxy-2-[3-[4-[1-[(E)-2-(10-methoxy-11a,11b-dihydropyrido[4,3-c]carbazol-2-yl)ethenyl]piperidin-4-yl]piperidin-1-yl]propyl]-11a,11b-dihydropyrido[4,3-c]carbazole |
InChI |
InChI=1S/C47H52N6O2.4CH4O3S/c1-54-36-6-10-42-38(28-36)46-40-30-52(24-16-34(40)4-8-44(46)48-42)19-3-18-50-20-12-32(13-21-50)33-14-22-51(23-15-33)26-27-53-25-17-35-5-9-45-47(41(35)31-53)39-29-37(55-2)7-11-43(39)49-45;4*1-5(2,3)4/h4-11,16-17,24-33,38-39,46-47H,3,12-15,18-23H2,1-2H3;4*1H3,(H,2,3,4)/p-2/b27-26+;;;; |
Clé InChI |
CXALNGJRRHMYIX-SUKNUWSWSA-L |
SMILES isomérique |
COC1=CC2C3C(=CC=C4C3=CN(C=C4)CCCN5CCC(CC5)C6CCN(CC6)/C=C/N7C=CC8=CC=C9C(C8=C7)C3C=C(C=CC3=N9)OC)N=C2C=C1.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
SMILES canonique |
COC1=CC2C3C(=CC=C4C3=CN(C=C4)CCCN5CCC(CC5)C6CCN(CC6)C=CN7C=CC8=CC=C9C(C8=C7)C3C=C(C=CC3=N9)OC)N=C2C=C1.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


